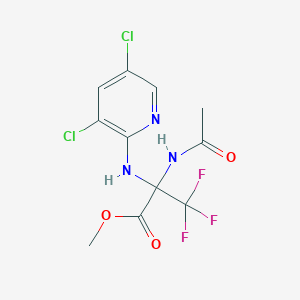![molecular formula C20H12ClNO3 B15005570 2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B15005570.png)
2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring fused with a furan ring, which is further substituted with a 3-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and furan derivatives.
科学的研究の応用
2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The quinoline ring is known to interact with DNA and proteins, influencing cellular processes. The furan ring and chlorophenyl group contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with quinoline derivatives and exhibit similar biological activities.
Other Quinoline Derivatives: Compounds such as quinine and chloroquine are well-known quinoline derivatives with significant pharmacological properties.
Uniqueness
2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C20H12ClNO3 |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
2-[5-(3-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H12ClNO3/c21-13-5-3-4-12(10-13)18-8-9-19(25-18)17-11-15(20(23)24)14-6-1-2-7-16(14)22-17/h1-11H,(H,23,24) |
InChIキー |
ZMIVOSSFXNTWGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate](/img/structure/B15005488.png)



![2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B15005525.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-2-fluorobenzamide](/img/structure/B15005540.png)
![2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B15005544.png)
![10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B15005554.png)
![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-](/img/structure/B15005557.png)

![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid](/img/structure/B15005577.png)
![Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester](/img/structure/B15005582.png)

